molecular formula C9H8ClN3O4 B2765965 N'-(2-chloroacetyl)-3-nitrobenzohydrazide CAS No. 63002-52-8

N'-(2-chloroacetyl)-3-nitrobenzohydrazide

Cat. No.: B2765965
CAS No.: 63002-52-8
M. Wt: 257.63
InChI Key: NKMWKOXDTKJWLV-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that features both a chloroacetyl group and a nitrobenzohydrazide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzoic acid hydrazide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-nitrobenzoic acid hydrazide in an appropriate solvent, such as dichloromethane.
  • Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)-3-nitrobenzohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Substituted derivatives where the chloroacetyl group is replaced by the nucleophile.

    Reduction Reactions: Amino derivatives where the nitro group is reduced to an amino group.

    Condensation Reactions: Hydrazones formed by the reaction of the hydrazide moiety with aldehydes or ketones.

Scientific Research Applications

N’-(2-chloroacetyl)-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds. The hydrazide moiety can form stable conjugates with biomolecules, making it useful in bioconjugation techniques.

    Medicine: Investigated for its potential as a pharmacophore in drug design. The compound’s ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of advanced materials.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3-nitrobenzohydrazide depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example:

    Chloroacetyl Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

    Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.

    Hydrazide Moiety: Can form stable conjugates with biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N-(2-chloroacetyl)benzohydrazide: Lacks the nitro group, which may result in different reactivity and applications.

    3-nitrobenzohydrazide: Lacks the chloroacetyl group, which affects its ability to participate in substitution reactions.

    N’-(2-chloroacetyl)-4-nitrobenzohydrazide: Similar structure but with the nitro group in a different position, which may influence its chemical properties and reactivity.

The uniqueness of N’-(2-chloroacetyl)-3-nitrobenzohydrazide lies in the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-(2-chloroacetyl)-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMWKOXDTKJWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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